

# Spectroscopic Profile of N-Methylindole-5-boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Methylindole-5-boronic acid

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This technical guide provides a detailed overview of the spectroscopic data for **N-Methylindole-5-boronic acid**, a key building block in medicinal chemistry and organic synthesis. The document outlines expected values for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of **N-Methylindole-5-boronic acid** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: (1-Methyl-1H-indol-5-yl)boronic acid
- CAS Number: 192182-55-1
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>BNO<sub>2</sub>
- Molecular Weight: 174.99 g/mol

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-Methylindole-5-boronic acid** based on its chemical structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.0	s	2H	$\text{B}(\text{OH})_2$
~7.9	s	1H	H-4
~7.5	d	1H	H-6
~7.3	d	1H	H-7
~7.2	d	1H	H-2
~6.4	d	1H	H-3
3.78	s	3H	$\text{N-CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~138	C-7a
~130	C-5
~129	C-2
~127	C-3a
~125	C-4
~120	C-6
~109	C-7
~101	C-3
32.7	$\text{N-CH}_3$

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (boronic acid)
~3100	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic, CH <sub>3</sub> )
~1610	Medium	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1080	Strong	B-C stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (amu)	Ion Species
175.08	[M+H] <sup>+</sup> (Monoisotopic mass)
197.06	[M+Na] <sup>+</sup>
157.07	[M-H <sub>2</sub> O+H] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **N-Methylindole-5-boronic acid** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at δ 2.50 ppm for <sup>1</sup>H NMR and δ 39.52 ppm for <sup>13</sup>C NMR.

## IR Spectroscopy

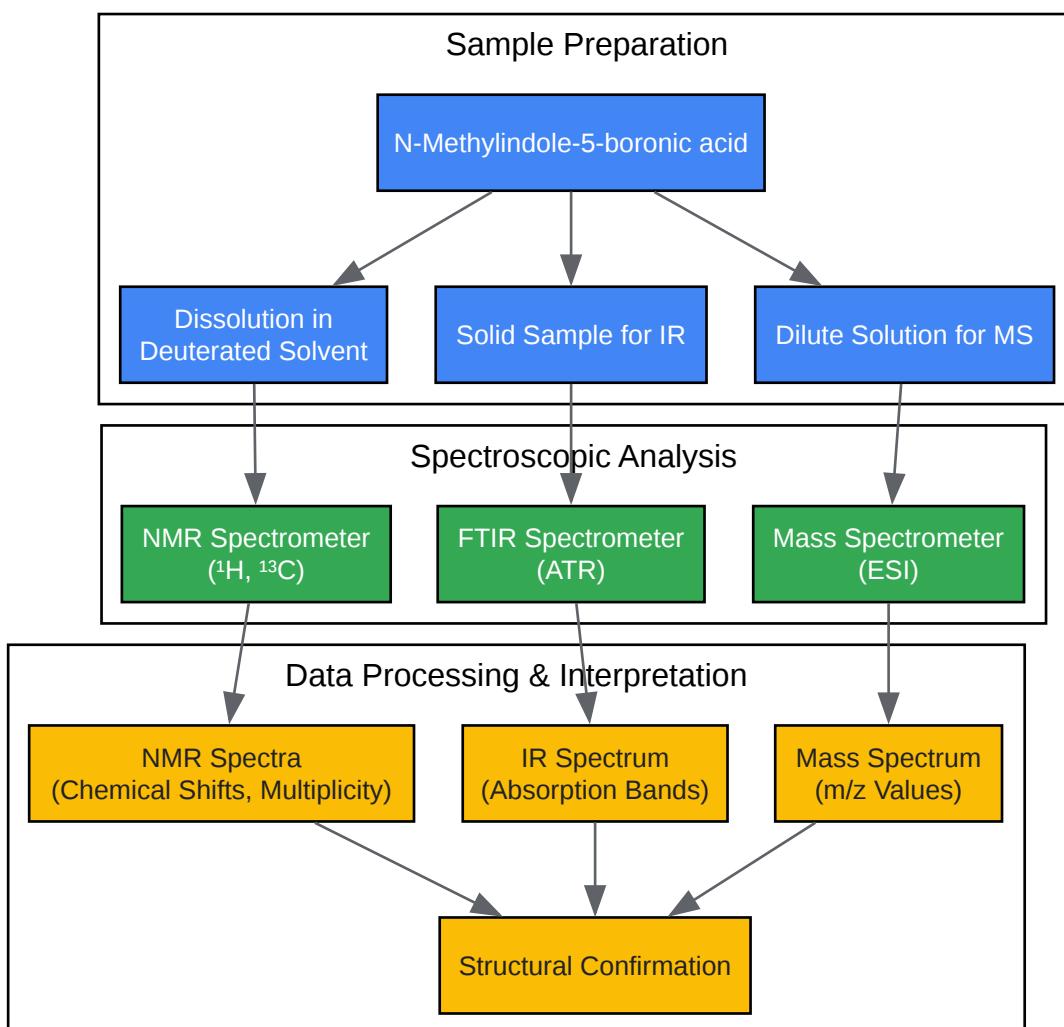
A small amount of solid **N-Methylindole-5-boronic acid** is placed on a diamond attenuated total reflectance (ATR) crystal. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . An air background spectrum is collected prior to sample analysis.

## Mass Spectrometry

A dilute solution of **N-Methylindole-5-boronic acid** is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is recorded.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Methylindole-5-boronic acid**.



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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **N-Methylindole-5-boronic acid**. While the provided spectroscopic data are predicted based on chemical principles and data from similar structures, they offer a reliable reference for compound verification and experimental planning. For definitive characterization, it is always recommended to acquire experimental data on the specific sample in use.

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